Methyl 3-bromo-5-(bromomethyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

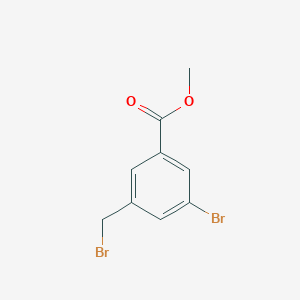

Structure

2D Structure

Properties

IUPAC Name |

methyl 3-bromo-5-(bromomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O2/c1-13-9(12)7-2-6(5-10)3-8(11)4-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDWOTQCLYYWOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00730794 | |

| Record name | Methyl 3-bromo-5-(bromomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00730794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877624-40-3 | |

| Record name | Methyl 3-bromo-5-(bromomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00730794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-bromo-5-(bromomethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Methyl 3-bromo-5-(bromomethyl)benzoate" synthesis from 3,5-dimethylbenzoate

An In-Depth Technical Guide on the Synthesis of Methyl 3-bromo-5-(bromomethyl)benzoate

Foreword: Strategic Synthesis of a Bifunctional Aromatic Building Block

This compound is a highly valuable bifunctional building block in the fields of drug discovery, medicinal chemistry, and materials science. Its structure incorporates three distinct functionalities on a benzene ring: a methyl ester, an aromatic bromine, and a benzylic bromine. This arrangement provides two key reactive sites for orthogonal chemical transformations: the activated benzyl bromide, which is an excellent electrophile for nucleophilic substitution, and the aromatic bromide, which is ideal for cross-coupling reactions. This versatility allows for the sequential and controlled introduction of molecular complexity, making it a sought-after intermediate in the synthesis of pharmaceuticals and advanced materials.[1]

The synthetic challenge lies in achieving the precise 1,3,5-trisubstituted pattern with high regioselectivity. A direct approach from a seemingly simple precursor like methyl 3,5-dimethylbenzoate is fraught with difficulties. The directing effects of the existing substituents would likely lead to bromination at undesired positions on the aromatic ring, and the substitution of a methyl group with a bromine atom is not a trivial transformation.

This guide, therefore, presents a robust and scientifically sound multi-step synthesis that ensures high regiochemical fidelity. By starting with 3-amino-5-methylbenzoic acid, we can leverage the power of directed synthesis, employing a sequence of esterification, a Sandmeyer reaction for precise aromatic bromination, and a final Wohl-Ziegler reaction for benzylic bromination. This strategy provides a reliable and scalable pathway for researchers and drug development professionals to access this critical synthetic intermediate.

Part 1: Synthetic Strategy and Retrosynthetic Analysis

A successful synthesis hinges on a logical retrosynthetic plan. The target molecule's substitution pattern dictates a strategy where the most challenging transformation—the regioselective introduction of the aromatic bromine—is addressed with a highly reliable method.

The retrosynthetic analysis reveals that the two carbon-bromine bonds can be formed from distinct precursors. The benzylic bromide is readily installed from a methyl group via free-radical bromination. The aromatic bromide is best introduced from an amino group via a diazonium salt intermediate, which offers unparalleled control over the position of substitution.

Caption: Retrosynthetic analysis of the target molecule.

Part 2: Core Mechanistic Principles

A deep understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues. This synthesis relies on two powerful named reactions from the canon of organic chemistry.

The Wohl-Ziegler Reaction: Selective Benzylic Bromination

The conversion of a benzylic methyl group to a bromomethyl group is achieved via the Wohl-Ziegler reaction.[2][3] This is a free-radical chain reaction that utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and is often facilitated by heat or light.[4]

The key to the selectivity of this reaction is the inherent stability of the intermediate benzylic radical. The unpaired electron on the carbon adjacent to the aromatic ring is delocalized through resonance, significantly lowering the activation energy for hydrogen abstraction at this position compared to other sp³-hybridized C-H bonds.[5][6][7][8] NBS serves as a source of a low, steady concentration of molecular bromine (Br₂).[9][10] This low concentration is critical as it favors the radical substitution pathway over competing ionic reactions, such as the electrophilic addition of bromine to the aromatic ring.[7][9]

Caption: Mechanism of the Wohl-Ziegler free-radical bromination.

The Sandmeyer Reaction: Regiocontrolled Aromatic Bromination

To install the bromine atom at the C3 position with absolute certainty, the Sandmeyer reaction is the method of choice. This reaction transforms an aromatic primary amine into an aryl halide via a diazonium salt intermediate.

The process begins with diazotization, where the primary amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0–5 °C) to form a highly reactive aryldiazonium salt. This intermediate is then treated with a copper(I) salt, such as copper(I) bromide (CuBr), which catalyzes the replacement of the diazonio group (-N₂⁺) with a bromide, releasing nitrogen gas.[11][12] The use of a diazonium intermediate circumvents the regioselectivity issues associated with direct electrophilic aromatic substitution on a complex, multi-substituted ring.[13][14]

Part 3: Experimental Protocols & Data

The following protocols provide a step-by-step guide for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Esterification of 3-Amino-5-methylbenzoic Acid

Reaction: 3-Amino-5-methylbenzoic acid is converted to its methyl ester using a classic Fischer esterification.

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 3-amino-5-methylbenzoic acid (1.0 eq).

-

Add methanol (approx. 10 mL per gram of starting material) as the solvent and reactant.

-

Carefully add concentrated sulfuric acid (approx. 0.1 eq) dropwise as a catalyst.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 3-amino-5-methylbenzoate, which can be purified further by column chromatography if necessary.

Step 2: Sandmeyer Bromination of Methyl 3-Amino-5-methylbenzoate

Reaction: The amino group is converted to a bromine atom via a diazonium salt intermediate.

Procedure:

-

Prepare a solution of methyl 3-amino-5-methylbenzoate (1.0 eq) in aqueous hydrobromic acid (HBr, approx. 48%, 3.0 eq) in a three-necked flask and cool to 0 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, keeping the internal temperature below 5 °C. Stir for 30 minutes at this temperature after the addition is complete.

-

In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in aqueous HBr and cool to 0 °C.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of N₂ gas will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Cool the reaction mixture and extract with dichloromethane (3x).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain pure methyl 3-bromo-5-methylbenzoate.[15]

Step 3: Wohl-Ziegler Benzylic Bromination

Reaction: The methyl group of methyl 3-bromo-5-methylbenzoate is selectively brominated.

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser and a light source (e.g., a 250W flood lamp), dissolve methyl 3-bromo-5-methylbenzoate (1.0 eq) in a dry, non-polar solvent such as carbon tetrachloride (CCl₄) or a safer alternative like trifluorotoluene.[3]

-

Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator such as AIBN (0.05 eq).

-

Heat the mixture to a gentle reflux while irradiating with the lamp. The reaction is initiated when the color turns yellow/orange and the reflux rate increases.

-

Continue refluxing until all the denser NBS has been consumed and is replaced by the less dense succinimide, which will float on the surface.[3][9] Monitor the reaction by TLC or GC-MS.

-

Cool the reaction mixture to room temperature and filter off the succinimide by-product.

-

Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, then with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the final product, this compound, by recrystallization (e.g., from hexane/ethyl acetate) or column chromatography.

Part 4: Product Characterization

The identity and purity of the final product must be confirmed through rigorous analytical techniques.

| Property | Data | Source(s) |

| Molecular Formula | C₉H₈Br₂O₂ | [16] |

| Molecular Weight | 307.97 g/mol | Calculated |

| Monoisotopic Mass | 305.8891 Da | [16] |

| Appearance | White to off-white solid | Typical for this class |

| Melting Point | 95-97 °C | [17] |

| ¹H NMR (CDCl₃) | δ ~7.9 (s, 1H), ~7.6 (s, 1H), ~4.4 (s, 2H), ~3.9 (s, 3H) | Predicted/Inferred |

| ¹³C NMR (CDCl₃) | δ ~165 (C=O), ~139, ~134, ~131, ~130, ~52 (OCH₃), ~32 (CH₂Br) | [17] |

| IR (cm⁻¹) | ~1730 (C=O stretch), ~1250 (C-O stretch), ~680 (C-Br stretch) | [17]* |

*Data for the closely related isomer, methyl 3,5-bis(bromomethyl)benzoate, is provided for reference.

Part 5: Safety and Handling

This synthesis involves several hazardous materials and requires strict adherence to safety protocols.

-

N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Causes severe skin burns and eye damage. Avoid inhalation of dust. Handle in a fume hood and store in a refrigerator away from combustible materials.[18][19][20][21][22]

-

Aromatic Diazonium Salts: Potentially explosive when isolated and dry. Always keep in solution at low temperatures and handle behind a blast shield.

-

Hydrobromic Acid & Sulfuric Acid: Highly corrosive. Cause severe burns. Handle with extreme care using appropriate gloves, lab coat, and eye protection.

-

Halogenated Solvents (CCl₄, CH₂Cl₂): Toxic and environmentally harmful. Carbon tetrachloride is a known carcinogen and ozone-depleting substance.[9][18] Use only when necessary and in a well-ventilated fume hood. Substitute with safer alternatives like trifluorotoluene where possible.[3]

Personal Protective Equipment (PPE): Safety goggles, a face shield, a flame-retardant lab coat, and chemically resistant gloves (e.g., nitrile) are mandatory at all times.

Waste Disposal: All chemical waste must be segregated and disposed of according to institutional and local regulations. Halogenated and non-halogenated waste streams must be kept separate.

Part 6: Synthesis Workflow Summary

The overall transformation from a readily available starting material to the high-value bifunctional product is summarized below.

Caption: Overall synthetic workflow.

This strategic, three-step synthesis provides a reliable and regiochemically controlled route to this compound. By employing classic and well-understood named reactions, researchers can confidently produce this versatile intermediate for applications in pharmaceutical development and beyond.

References

- 1. Methyl 3-(bromomethyl)benzoate | High-Purity | RUO [benchchem.com]

- 2. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 8. Khan Academy [khanacademy.org]

- 9. Wohl-Ziegler Reaction [organic-chemistry.org]

- 10. scientificupdate.com [scientificupdate.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. proprep.com [proprep.com]

- 14. m.youtube.com [m.youtube.com]

- 15. nbinno.com [nbinno.com]

- 16. PubChemLite - this compound (C9H8Br2O2) [pubchemlite.lcsb.uni.lu]

- 17. rsc.org [rsc.org]

- 18. glaserr.missouri.edu [glaserr.missouri.edu]

- 19. cdhfinechemical.com [cdhfinechemical.com]

- 20. dept.harpercollege.edu [dept.harpercollege.edu]

- 21. carlroth.com:443 [carlroth.com:443]

- 22. lobachemie.com [lobachemie.com]

An In-depth Technical Guide to Methyl 3-bromo-5-(bromomethyl)benzoate: Properties, Reactivity, and Synthetic Applications

Abstract

Methyl 3-bromo-5-(bromomethyl)benzoate is a difunctional organic compound of significant interest to the chemical research and pharmaceutical development communities. Its structure, featuring two distinct bromine substituents—an aryl bromide and a more reactive benzylic bromide—makes it a highly versatile and valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, reactivity, and applications, with a focus on its utility in constructing advanced intermediates for drug discovery and materials science. We will delve into the causality behind its selective reactivity and provide field-proven protocols for its synthesis and subsequent transformations.

Introduction: A Bifunctional Linchpin for Complex Synthesis

In the landscape of organic synthesis, bifunctional reagents that allow for controlled, sequential reactions are indispensable tools. This compound (CAS No. 877624-40-3) is a prime example of such a reagent.[1] Its strategic importance lies in the differential reactivity of its two carbon-bromine bonds. The benzylic bromide at the 5-position is highly susceptible to nucleophilic substitution (S_N2) reactions, while the aryl bromide at the 3-position is relatively inert under these conditions, typically requiring metal-catalyzed cross-coupling reactions for functionalization.

This orthogonal reactivity allows chemists to selectively address one position while leaving the other intact for a subsequent transformation. This capability is crucial in multi-step syntheses, enabling the efficient and controlled assembly of complex target molecules, particularly in the development of active pharmaceutical ingredients (APIs) and advanced materials like polymers or liquid crystals.[1] This guide will explore the fundamental properties of this reagent and demonstrate how its unique reactivity profile can be leveraged to streamline synthetic strategies.

Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in the laboratory. This compound is a white to yellow solid under standard conditions.[1] Key physicochemical data are summarized in the table below.

| Property | Value | Source |

| CAS Number | 877624-40-3 | [1][2][3] |

| Molecular Formula | C₉H₈Br₂O₂ | [1][4] |

| Molecular Weight | 307.97 g/mol | [1] |

| Monoisotopic Mass | 305.8891 Da | [4] |

| Appearance | White to Yellow Solid | [1] |

| Boiling Point | 344.6 ± 32.0 °C at 760 mmHg | [1] |

| Storage | 2-8°C, under inert gas | [1][2] |

Spectroscopic Profile (Predicted)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~7.9-8.1 ppm (m, 2H, Ar-H)

-

δ ~7.6-7.7 ppm (m, 1H, Ar-H)

-

δ 4.51 ppm (s, 2H, -CH₂Br)

-

δ 3.94 ppm (s, 3H, -OCH₃)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~165 ppm (C=O)

-

δ ~140 ppm (Ar-C)

-

δ ~135 ppm (Ar-C)

-

δ ~132 ppm (Ar-C)

-

δ ~130 ppm (Ar-C)

-

δ ~128 ppm (Ar-C)

-

δ ~122 ppm (Ar-C)

-

δ 52.7 ppm (-OCH₃)

-

δ 31.5 ppm (-CH₂Br)

-

The presence of the singlet around 4.5 ppm is a characteristic signal for the benzylic methylene protons, while the aromatic protons would appear as multiplets in the downfield region. The methyl ester protons would be a sharp singlet around 3.9 ppm.

Synthesis and Purification

The most common and efficient route to this compound is via the radical bromination of its precursor, Methyl 3-bromo-5-methylbenzoate. This reaction selectively targets the benzylic methyl group, leaving the aryl bromide and ester functionalities untouched. A typical laboratory-scale procedure is detailed below.

Detailed Experimental Protocol: Radical Bromination

This protocol is based on well-established methods for benzylic bromination using N-Bromosuccinimide (NBS).

Objective: To synthesize this compound from Methyl 3-bromo-5-methylbenzoate.

Materials:

-

Methyl 3-bromo-5-methylbenzoate

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 3-bromo-5-methylbenzoate (1.0 eq) in CCl₄.

-

Reagent Addition: Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or BPO (0.05 eq) to the solution.

-

Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS, observing the consumption of the starting material.

-

Work-up:

-

Cool the reaction mixture to room temperature. The solid succinimide byproduct will precipitate.

-

Filter the mixture to remove the succinimide.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product, typically a yellow oil or solid, can be further purified by flash column chromatography on silica gel if necessary.

Causality: The choice of NBS and a radical initiator like AIBN is critical. This combination generates a low, steady concentration of bromine radicals, which selectively abstract a hydrogen atom from the benzylic position—the weakest C-H bond—initiating the bromination cascade. The use of a non-polar solvent like CCl₄ prevents ionic side reactions.

Reactivity and Synthetic Utility: A Tale of Two Bromines

The synthetic power of this compound stems from the chemoselectivity offered by its two different bromine atoms.

High Reactivity at the Benzylic Position

The benzylic bromide is an excellent electrophile, readily participating in S_N2 reactions with a wide range of nucleophiles. This allows for the straightforward introduction of various functional groups.

-

With Amines: Forms secondary or tertiary amines, a key step in building scaffolds for many pharmaceutical agents.

-

With Thiols: Yields thioethers.

-

With Alcohols/Phenols: Produces ethers.

-

With Azides: Forms benzyl azides, which are precursors to amines (via reduction) or triazoles (via click chemistry).

Caption: General S_N2 reaction at the benzylic position.

Controlled Reactivity at the Aryl Position

The aryl bromide is significantly less reactive towards nucleophiles and requires metal catalysis for functionalization. This stability is the key to the compound's orthogonal reactivity. It is an ideal substrate for powerful C-C and C-N bond-forming reactions.

-

Suzuki Coupling: Reacts with boronic acids or esters in the presence of a palladium catalyst to form biaryl structures.

-

Sonogashira Coupling: Couples with terminal alkynes using a palladium/copper co-catalyst system to yield aryl alkynes.

-

Buchwald-Hartwig Amination: Forms C-N bonds by reacting with amines under palladium catalysis.

These reactions are pillars of modern medicinal chemistry, enabling the construction of complex molecular frameworks.

Caption: Workflow for a Suzuki cross-coupling reaction.

Applications in Drug Discovery and Materials Science

The unique structure of this compound makes it a valuable intermediate in several research areas.

-

Pharmaceutical Scaffolding: It is used to construct core structures found in kinase inhibitors, receptor modulators, and other bioactive molecules.[5] The ability to sequentially add different groups at the benzylic and aryl positions allows for the rapid creation of compound libraries for structure-activity relationship (SAR) studies.[5]

-

Ligand Synthesis: The benzoate moiety can be incorporated into ligands for catalysis.[5]

-

Materials Science: It serves as a precursor for materials such as metal-organic frameworks (MOFs) and functionalized polymers, where the rigid benzoate core provides structural integrity.[5]

Safety and Handling

As a responsible scientist, proper handling of all chemicals is paramount. This compound requires careful handling due to its hazardous properties.

-

Hazards: This compound is harmful if swallowed and causes severe skin burns and eye damage.[2] It may also cause an allergic skin reaction.[2] It should be handled only by qualified personnel trained in dealing with potentially hazardous chemicals.[2]

-

Personal Protective Equipment (PPE): Always use in a chemical fume hood.[2] Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, preferably refrigerated (2-8°C).[1][2]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its defining feature—the orthogonal reactivity of its benzylic and aryl bromide groups—provides chemists with a reliable and controllable platform for building molecular complexity. By enabling selective, stepwise functionalization, it streamlines the synthesis of novel compounds for pharmaceuticals, agrochemicals, and materials science, reinforcing its status as a critical building block in the modern chemist's toolkit.

References

The Strategic Intermediate: A Technical Guide to Methyl 3-bromo-5-(bromomethyl)benzoate (CAS 877624-40-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. Methyl 3-bromo-5-(bromomethyl)benzoate, identified by its CAS number 877624-40-3, has emerged as a valuable intermediate, offering two distinct and differentially reactive bromine-substituted sites. This technical guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications, with a particular focus on its role in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound is a solid at room temperature with the molecular formula C₉H₈Br₂O₂ and a molecular weight of 307.97 g/mol .[1][2] Its structure features a benzene ring substituted with a bromo group, a bromomethyl group, and a methyl ester group, all in a meta-arrangement.

| Property | Value | Source |

| CAS Number | 877624-40-3 | N/A |

| Molecular Formula | C₉H₈Br₂O₂ | [1] |

| Molecular Weight | 307.97 g/mol | [1] |

| Boiling Point | 344.6±32.0 °C (Predicted) | [1] |

| Appearance | Solid | [3] |

| Storage | Inert atmosphere, room temperature |

Synthesis and Mechanism

The most logical and widely employed synthetic route to this compound involves a two-step process starting from 3-bromo-5-methylbenzoic acid.

-

Esterification: The initial step is the esterification of 3-bromo-5-methylbenzoic acid with methanol, typically under acidic conditions, to yield methyl 3-bromo-5-methylbenzoate.

-

Free-Radical Bromination: The subsequent and key transformation is the selective bromination of the benzylic methyl group. This is achieved through a free-radical chain reaction, commonly utilizing N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide or AIBN, under thermal or photochemical conditions. The reaction proceeds via the formation of a stabilized benzylic radical, which then reacts with bromine to afford the desired product. The use of a non-polar solvent like carbon tetrachloride or cyclohexane is crucial to favor the radical pathway over competitive ionic reactions.

Diagram: Synthetic Pathway

Caption: Synthetic route to this compound.

Reactivity and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its two carbon-bromine bonds.

-

Benzylic Bromide: The bromine atom of the bromomethyl group is significantly more reactive towards nucleophilic substitution (SN2) reactions due to the formation of a stabilized benzylic carbocation-like transition state. This allows for selective reactions with a wide range of nucleophiles, including amines, azides, thiols, and carbanions.

-

Aryl Bromide: The bromine atom directly attached to the aromatic ring is considerably less reactive towards nucleophilic substitution. However, it is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.

This dichotomy in reactivity allows for a stepwise and controlled functionalization of the molecule, making it a powerful tool for building molecular complexity.

Diagram: Reactivity Profile

Caption: Differential reactivity of the two bromine atoms.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural and reactivity profile of this compound makes it a sought-after intermediate in the synthesis of pharmacologically active compounds.

A notable example of its application is found in a patent for novel compounds and their use in treating conditions associated with excessive transforming growth factor-beta (TGFβ) activity. In the synthesis of these potential therapeutics, this compound serves as a key starting material. The synthetic strategy leverages the high reactivity of the benzylic bromide.

Experimental Protocol Example: Azide Formation

The following protocol is adapted from the patent literature and demonstrates the selective reaction at the benzylic position.

Objective: To synthesize methyl 3-azidomethyl-5-bromobenzoate.

Materials:

-

This compound (1.0 eq)

-

Sodium azide (NaN₃) (1.5-2.0 eq)

-

90% Methanol/Water solution

Procedure:

-

A mixture of this compound and sodium azide in 90% methanol/water is prepared.

-

The reaction mixture is heated to reflux for approximately 4 hours.

-

The reaction progress can be monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The resulting crude product can then be taken to the next step or purified by standard chromatographic methods.

This transformation highlights the facile displacement of the benzylic bromide, leaving the aryl bromide intact for subsequent cross-coupling reactions, thus enabling the construction of a diverse library of compounds for structure-activity relationship (SAR) studies.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Standard laboratory safety precautions should be strictly followed.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.

In case of accidental exposure, seek immediate medical attention.

Conclusion

This compound is a strategically important bifunctional building block with well-defined and differential reactivity. Its ability to undergo selective nucleophilic substitution at the benzylic position, followed by transition-metal-catalyzed cross-coupling at the aromatic position, provides a versatile and efficient platform for the synthesis of complex organic molecules. This has been effectively demonstrated in the context of drug discovery, where it serves as a key intermediate in the development of novel therapeutics. As the demand for sophisticated molecular architectures continues to grow, the utility of such well-designed intermediates will undoubtedly continue to expand.

References

An In-Depth Spectroscopic and Structural Analysis of Methyl 3-bromo-5-(bromomethyl)benzoate

Executive Summary

Methyl 3-bromo-5-(bromomethyl)benzoate is a highly functionalized aromatic compound of significant interest in synthetic organic chemistry. Its utility as a versatile building block, particularly in the development of novel pharmaceuticals and advanced materials, stems from its distinct reactive sites: a brominated aromatic ring, an electrophilic benzylic bromide, and a modifiable methyl ester.[1] The precise confirmation of its molecular structure is paramount for its successful application in multi-step syntheses. This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound (CAS No: 877624-40-3), including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By integrating predicted data with fundamental spectroscopic principles, this document serves as an essential reference for researchers, offering a detailed interpretation of the compound's spectral signature and a robust workflow for its unambiguous identification.

Introduction

The strategic placement of two different bromine functionalities on the methyl benzoate scaffold makes this molecule a valuable intermediate. The aryl bromide is amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the benzyl bromide provides a reactive handle for nucleophilic substitution.[1] This bifunctional nature allows for sequential, controlled modifications, enabling the construction of complex molecular architectures. Given this synthetic potential, rigorous structural verification is not merely a procedural step but a critical prerequisite for ensuring reaction success and the integrity of downstream products. Spectroscopic analysis provides the definitive evidence required for this confirmation.

Chemical Identity and Physicochemical Properties

A summary of the key identifiers and properties for this compound is provided below.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 877624-40-3 | [1][3] |

| Molecular Formula | C₉H₈Br₂O₂ | [1][2][3] |

| Molecular Weight | 307.97 g/mol | [1][3] |

| Monoisotopic Mass | 305.8891 Da | [2] |

| Appearance | White to Yellow Solid | [1] |

| Boiling Point | 344.6 ± 32.0 °C at 760 mmHg | [1][3] |

| Storage | 2-8°C, store under inert gas | [1] |

Rationale for Spectroscopic Analysis

The application of orthogonal spectroscopic techniques is essential for the complete and unambiguous structural elucidation of an organic molecule.

-

NMR Spectroscopy provides detailed information about the carbon-hydrogen framework, revealing the number of unique proton and carbon environments, their connectivity, and their chemical surroundings.

-

IR Spectroscopy serves as a rapid and reliable method for identifying the presence of key functional groups, such as the carbonyl (C=O) of the ester.

-

Mass Spectrometry determines the molecular weight and elemental composition and, through fragmentation analysis, offers further clues about the molecule's substructures. The characteristic isotopic signature of bromine makes MS particularly powerful in this case.

This guide will now delve into the detailed analysis of each technique.

Caption: Molecular Structure of the Analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic compounds in solution. The analysis is based on the principle that atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a frequency characteristic of their chemical environment.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons. For this compound, we expect four distinct signals corresponding to the four unique proton environments.

-

Aromatic Protons (H-2, H-4, H-6): The three protons on the benzene ring are in different chemical environments due to the unsymmetrical substitution pattern.

-

H-2 is positioned between the ester and the aryl bromide. It is expected to be a triplet (or more accurately, a triplet of doublets with small coupling) due to coupling with H-4 and H-6, appearing at the most downfield position of the aromatic region (~8.0-8.2 ppm) due to the strong electron-withdrawing effect of the adjacent ester group.

-

H-6 is adjacent to the aryl bromide and the benzyl bromide. It will likely appear as a triplet around 7.8-8.0 ppm.

-

H-4 is situated between the two bromine-containing substituents and is expected to be a triplet around 7.6-7.8 ppm.

-

-

Benzylic Protons (-CH₂Br): The two protons of the bromomethyl group are chemically equivalent. They will appear as a sharp singlet, as there are no adjacent protons to couple with. The strong electron-withdrawing effect of the bromine atom shifts this signal significantly downfield into the ~4.5-4.7 ppm region.

-

Methyl Protons (-OCH₃): The three protons of the methyl ester group are equivalent and will also produce a sharp singlet. This signal is expected in the typical methyl ester region, around 3.9-4.0 ppm.

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the molecule's asymmetry, all nine carbon atoms are expected to be chemically distinct, resulting in nine signals.

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and will appear far downfield, typically in the ~164-166 ppm range.

-

Aromatic Carbons: Six distinct signals are expected.

-

The two carbons bearing bromine atoms (C-3 and C-5) will be shifted to ~122 ppm and ~138 ppm, respectively.

-

The carbon attached to the ester group (C-1) will be in the ~132 ppm region.

-

The remaining three aromatic CH carbons (C-2, C-4, C-6) will appear in the ~128-135 ppm range.

-

-

Methyl Carbon (-OCH₃): The methyl ester carbon signal is expected around ~52-53 ppm.

-

Benzylic Carbon (-CH₂Br): The carbon of the bromomethyl group will be found significantly upfield from the aromatic carbons, likely in the ~30-33 ppm range.

Tabulated Summary of Predicted NMR Data

| Signal Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Shift (ppm) |

| -OCH₃ | 3.9 - 4.0 | Singlet | 3H | 52 - 53 |

| -CH₂Br | 4.5 - 4.7 | Singlet | 2H | 30 - 33 |

| Ar-H4 | 7.6 - 7.8 | Triplet | 1H | ~130 |

| Ar-H6 | 7.8 - 8.0 | Triplet | 1H | ~133 |

| Ar-H2 | 8.0 - 8.2 | Triplet | 1H | ~135 |

| Ar-C1 (-COO) | - | - | - | ~132 |

| Ar-C3 (-Br) | - | - | - | ~122 |

| Ar-C5 (-CH₂Br) | - | - | - | ~138 |

| C=O | - | - | - | 164 - 166 |

Experimental Protocol for NMR Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), ensuring the compound is fully soluble.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Analysis: Insert the NMR tube into the spectrometer. Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) according to standard instrument protocols to confirm assignments.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.

Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to be dominated by absorptions corresponding to its ester and aromatic functionalities.

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹ , which is characteristic of the carbonyl group in an aromatic ester.

-

C-O Stretch: The C-O single bond stretches of the ester group will produce strong bands in the 1250-1300 cm⁻¹ (asymmetric) and 1100-1150 cm⁻¹ (symmetric) regions.

-

Aromatic C-H Stretch: A medium intensity band will appear just above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ range.

-

Aromatic C=C Bending: Several medium-to-weak bands are expected in the fingerprint region between 1450-1600 cm⁻¹ , corresponding to the carbon-carbon stretching vibrations within the benzene ring.

-

Aliphatic C-H Stretch: The C-H stretching of the methyl and methylene groups will result in bands in the 2950-3000 cm⁻¹ region.

-

C-Br Stretch: The carbon-bromine stretching vibrations for both the aryl and alkyl bromides will appear as weak-to-medium bands in the low-frequency region, typically between 500-680 cm⁻¹ .

Tabulated Summary of Key IR Absorptions

| Wavenumber (cm⁻¹) | Bond Vibration | Expected Intensity |

| 3050 - 3100 | Aromatic C-H Stretch | Medium |

| 2950 - 3000 | Aliphatic C-H Stretch | Medium |

| 1720 - 1740 | Ester C=O Stretch | Strong, Sharp |

| 1450 - 1600 | Aromatic C=C Bending | Medium-Weak |

| 1250 - 1300 | Asymmetric C-O Stretch | Strong |

| 500 - 680 | C-Br Stretch | Medium-Weak |

Experimental Protocol for ATR-IR Analysis

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

-

Apply Pressure: Lower the pressure anvil to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Initiate the sample scan. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a good signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and can offer structural information through the analysis of fragmentation patterns.

Analysis of the Molecular Ion Peak (M⁺)

Due to the presence of two bromine atoms, the molecular ion peak will exhibit a highly characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br (~50.7% abundance) and ⁸¹Br (~49.3% abundance), separated by two mass units. For a molecule with two bromine atoms, this results in a trio of peaks:

-

M⁺: Contains two ⁷⁹Br isotopes. (Relative abundance ~25%)

-

(M+2)⁺: Contains one ⁷⁹Br and one ⁸¹Br isotope. (Relative abundance ~50%)

-

(M+4)⁺: Contains two ⁸¹Br isotopes. (Relative abundance ~25%)

The monoisotopic mass of C₉H₈⁷⁹Br₂O₂ is approximately 305.9 Da. Therefore, we expect to see peaks at m/z ≈ 306, 308, and 310 with an approximate intensity ratio of 1:2:1. This pattern is definitive proof of the presence of two bromine atoms.

Proposed Fragmentation Pathway

Under electron ionization (EI), the molecular ion can undergo fragmentation. The most likely fragmentation pathways involve the loss of stable neutral molecules or radicals.

Caption: Proposed EI-MS Fragmentation Pathway.

-

Loss of a methoxy radical (•OCH₃): Cleavage of the ester can lead to the formation of a [M - 31]⁺ ion at m/z ≈ 275/277/279.

-

Loss of a bromine radical (•Br): Loss of one of the bromine atoms (likely the more labile benzylic one) would result in a [M - 79/81]⁺ peak at m/z ≈ 227/229.

-

Loss of the bromomethyl radical (•CH₂Br): This is a very likely fragmentation, leading to a stable methyl 3-bromobenzoyl cation at m/z ≈ 213/215.

Tabulated Summary of Predicted MS Data

| m/z (approx.) | Proposed Ion | Notes |

| 306, 308, 310 | [C₉H₈Br₂O₂]⁺ (M⁺) | Molecular ion, 1:2:1 isotopic pattern |

| 275, 277, 279 | [C₉H₈Br₂O]⁺ | Loss of •OCH₃ |

| 227, 229 | [C₉H₈BrO₂]⁺ | Loss of •Br |

| 213, 215 | [C₈H₆BrO₂]⁺ | Loss of •CH₂Br |

| 169, 171 | [C₇H₆Br]⁺ | Bromotropylium ion |

Experimental Protocol for GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS) system.

-

GC Separation: Utilize a suitable GC temperature program to separate the analyte from any impurities before it enters the mass spectrometer. A typical program might start at 50°C and ramp to 250°C.

-

MS Analysis: Acquire mass spectra using Electron Ionization (EI) at 70 eV over a mass range of m/z 50-400.

Integrated Spectroscopic Analysis Workflow

Confirming the structure of this compound is a process of converging evidence. No single technique provides the complete picture, but together, they build an irrefutable case. The logical workflow demonstrates how data from each analysis synergistically validates the proposed structure.

Caption: Integrated workflow for structural elucidation.

The process begins with MS to confirm the molecular weight and the presence of two bromine atoms. IR spectroscopy then validates the core functional groups, specifically the aromatic ester. Finally, NMR provides the definitive map of the proton and carbon skeleton, confirming the precise arrangement of substituents on the aromatic ring and validating the identity of the alkyl groups.

Conclusion

The spectroscopic profile of this compound is distinct and fully consistent with its proposed structure. Mass spectrometry provides unequivocal evidence of its elemental formula (C₉H₈Br₂O₂) through its molecular ion and the characteristic 1:2:1 isotopic cluster for a dibrominated compound. Infrared spectroscopy confirms the presence of essential functional groups, most notably the aromatic ester C=O stretch. Finally, ¹H and ¹³C NMR analyses, even when predicted, establish the precise connectivity and constitution of the molecule, accounting for all atoms in their expected chemical environments. This integrated spectroscopic guide provides a robust framework for the confident identification and quality control of this synthetically valuable intermediate, empowering researchers to employ it with certainty in their synthetic endeavors.

References

An In-depth Technical Guide to the Solubility and Stability of Methyl 3-bromo-5-(bromomethyl)benzoate

Introduction

Methyl 3-bromo-5-(bromomethyl)benzoate is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a reactive benzylic bromide and an aromatic bromide on a methyl benzoate scaffold, makes it a versatile intermediate for synthesizing complex molecular architectures. The benzylic bromide serves as a potent electrophile for introducing the substituted benzyl moiety into target molecules, while the methyl ester and the aromatic bromide offer further sites for chemical modification.

Understanding the fundamental physicochemical properties of this reagent, specifically its solubility and stability, is paramount for its effective use. Proper handling, storage, and reaction condition selection depend critically on these parameters. This guide provides a comprehensive technical overview of the solubility and stability profiles of this compound, offering field-proven insights and detailed experimental protocols for its characterization.

Physicochemical Properties

A foundational understanding begins with the key physical and chemical identifiers of the compound. These properties are essential for accurate documentation, safety assessment, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₉H₈Br₂O₂ | |

| Molecular Weight | 307.97 g/mol | |

| CAS Number | 877624-40-3 | |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | Data not widely published; requires experimental determination. | |

| Boiling Point | Data not available; likely to decompose at high temperatures. | |

| InChIKey | CUDWOTQCLYYWOC-UHFFFAOYSA-N | [2] |

Solubility Profile

The solubility of a compound dictates its utility in various reaction media and is a critical parameter in formulation and purification processes. While specific quantitative data for this compound is not extensively published, its solubility can be predicted based on its structure and determined experimentally.

Qualitative Assessment and Solvent Selection Rationale

The molecule possesses both polar (ester) and non-polar (brominated aromatic ring) characteristics, suggesting moderate solubility in a range of organic solvents. The "like dissolves like" principle is a guiding tenet here.

-

Aqueous Solubility : Due to the hydrophobic nature of the dibrominated benzene ring, the compound is expected to be poorly soluble in water.

-

Polar Aprotic Solvents (e.g., DMSO, DMF) : These solvents are generally excellent choices for dissolving a wide range of organic molecules and are likely to effectively solubilize this compound.

-

Polar Protic Solvents (e.g., Ethanol, Methanol) : The compound is expected to show good to moderate solubility in alcohols.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform) : Good solubility is anticipated due to the non-polar characteristics of the molecule.

-

Non-Polar Solvents (e.g., Hexanes, Toluene) : Solubility is expected to be lower in highly non-polar solvents, although the aromatic ring may provide some affinity for toluene.

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

To obtain precise solubility data, the shake-flask method is the gold standard.[3] This protocol ensures that an equilibrium is reached between the dissolved and undissolved solute, providing a reliable measurement of saturation solubility.

Methodology:

-

Preparation : Add an excess amount of this compound to a known volume of the selected solvent (e.g., DMSO, Ethanol) in a sealed glass vial. The presence of undissolved solid is crucial.

-

Equilibration : Agitate the vials at a constant, controlled temperature (e.g., 25 °C) using an orbital shaker for a period sufficient to reach equilibrium (typically 24-48 hours).

-

Phase Separation : After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the samples to pellet the undissolved solid.

-

Filtration : Carefully withdraw an aliquot of the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

Quantification : Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with standards of known concentrations is required for accurate quantification.[3]

-

Data Reporting : Express the solubility in units of mg/mL or mol/L at the specified temperature.

Diagram: Experimental Workflow for Solubility Determination

Caption: Workflow for the Shake-Flask Solubility Assay.

Stability Profile and Degradation Pathways

The stability of this compound is governed by the reactivity of its two key functional groups: the benzylic bromide and the methyl ester. Understanding its degradation profile is essential for defining appropriate storage conditions and avoiding unwanted side reactions.

Inherent Chemical Reactivity

-

Benzylic Bromide : This is the most reactive site on the molecule. Benzylic halides are susceptible to nucleophilic substitution (both SN1 and SN2 mechanisms) and elimination reactions.[4][5] The stability of the resulting benzylic carbocation or radical intermediate, due to resonance with the benzene ring, enhances this reactivity.[4] Common laboratory nucleophiles like water, alcohols, amines, and even halide ions can displace the bromide.

-

Methyl Ester : The ester group is generally more stable but can undergo hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid and methanol.[6] Base-catalyzed hydrolysis (saponification) is typically much faster than acid-catalyzed hydrolysis.[6]

-

Aromatic Bromide : The bromine atom attached directly to the aromatic ring is significantly less reactive towards nucleophilic substitution than the benzylic bromide and is stable under typical synthetic conditions.

Factors Affecting Stability

-

Temperature : Elevated temperatures will accelerate degradation reactions. For long-term storage, refrigeration (e.g., 2-8°C) is recommended to minimize thermal decomposition and reactions with trace impurities.[7]

-

Light : Aromatic bromides and benzylic systems can be sensitive to light, which can initiate free-radical chain reactions. To prevent photolytic degradation, the compound should be stored in amber glass vials or protected from light.

-

pH and Moisture : The presence of moisture, especially under basic or strongly acidic conditions, can lead to the hydrolysis of the ester group.[6] The benzylic bromide can also undergo solvolysis with water. Therefore, the compound should be stored in a dry, tightly sealed container.

-

Incompatible Materials : Avoid storage with strong bases, strong oxidizing agents, and potent nucleophiles. These substances can react readily with either the benzylic bromide or the ester functionality.

Experimental Protocol for Stability Assessment

A comprehensive stability assessment involves both forced degradation (stress testing) and long-term studies, guided by principles from regulatory bodies like the International Council for Harmonisation (ICH).

A. Forced Degradation (Stress Testing)

The goal of stress testing is to identify likely degradation products and pathways, which helps in developing stability-indicating analytical methods.

Methodology:

-

Sample Preparation : Prepare solutions of the compound in suitable solvents.

-

Stress Conditions : Expose the solutions to a variety of exaggerated conditions in separate experiments:

-

Acid Hydrolysis : 0.1 M HCl at elevated temperature (e.g., 60°C).

-

Base Hydrolysis : 0.1 M NaOH at room temperature and/or elevated temperature.

-

Oxidative Degradation : 3% H₂O₂ at room temperature.

-

Thermal Stress : Heat the solid compound (e.g., 80°C) and a solution of the compound.

-

Photostability : Expose the solid and a solution to UV/Vis light as per ICH Q1B guidelines.

-

-

Analysis : At specified time points, analyze the stressed samples by a stability-indicating HPLC method. Compare the chromatograms to an unstressed control to identify and quantify degradation products.

B. Long-Term Stability Study

This study evaluates the stability of the compound under recommended storage conditions over an extended period.

Methodology:

-

Batch Selection : Use a representative batch of the compound.

-

Container Closure System : Store the material in a container that simulates the proposed packaging for distribution and storage.

-

Storage Conditions : Store the samples at the recommended long-term condition (e.g., 5°C ± 3°C). It is also wise to include an accelerated condition (e.g., 25°C / 60% Relative Humidity) to predict the impact of short-term excursions from the recommended storage.

-

Testing Frequency : Test the samples at regular intervals. For a 12-month study, a typical schedule would be 0, 3, 6, 9, and 12 months.

-

Attributes to Test : Monitor key attributes such as appearance, purity (by HPLC), and the formation of specific degradation products. A "significant change" is defined as a failure to meet the established specification.

References

- 1. 368630050 [thermofisher.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 4. Khan Academy [khanacademy.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. METHYL BENZOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Page loading... [guidechem.com]

A Technical Guide to the Safe Handling of Methyl 3-bromo-5-(bromomethyl)benzoate

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the essential safety protocols and handling procedures for Methyl 3-bromo-5-(bromomethyl)benzoate. As a bifunctional building block frequently employed in complex organic synthesis, its reactivity necessitates a thorough understanding of its potential hazards. This guide moves beyond mere procedural lists to explain the causality behind each recommendation, ensuring a culture of safety and scientific integrity in the laboratory.

Section 1: Hazard Identification and Risk Analysis

This compound is a substituted aromatic compound whose primary hazards stem from the two bromine-containing functional groups. The bromomethyl group, in particular, classifies this compound as a potent lachrymator and alkylating agent, while the aromatic bromine contributes to its overall chemical properties. A comprehensive risk assessment begins with understanding its intrinsic properties and associated hazards.

1.1: Chemical and Physical Properties

A summary of the key physical and chemical data for the related compound, Methyl 3-(bromomethyl)benzoate, is provided below. While data for the specific dibromo- aologue is limited, these properties provide a crucial baseline for handling expectations.

| Property | Value | Source |

| CAS Number | 877624-40-3 | Chemsrc[1] |

| Molecular Formula | C₉H₈Br₂O₂ | Inferred |

| Molecular Weight | 307.97 g/mol | Inferred |

| Appearance | Off-white to beige solid/powder | [2][3] |

| Melting Point | 41-46 °C / 109.4 - 114.8 °F | [2][4] |

| Storage Temperature | Refrigerated (2-8°C) | [1][4] |

1.2: GHS Hazard Classification & Analysis

While a specific GHS classification for this compound is not universally published, data from structurally similar compounds provide a robust hazard profile. The presence of the bromomethyl group is the dominant factor in its corrosive and lachrymatory nature.

| Hazard Class & Category | Hazard Statement | GHS Code | Rationale & Implication |

| Skin Corrosion/Irritation, Cat 1B/1C | Causes severe skin burns and eye damage | H314 | The compound is a potent alkylating agent that can react with biological nucleophiles in the skin, causing chemical burns and irreversible tissue damage.[2][5][6] |

| Serious Eye Damage, Cat 1 | Causes serious eye damage | H318 | As a lachrymator and corrosive solid, contact with eye tissue can lead to immediate pain, tearing, and potentially permanent blindness.[2][6] |

| Acute Toxicity, Oral, Cat 4 | Harmful if swallowed | H302 | Ingestion can cause severe irritation and burns to the gastrointestinal tract. Systemic toxicity, potentially affecting the liver and kidneys, is also a concern for this class of compounds.[2][4][7] |

| Skin Sensitization, Cat 1 | May cause an allergic skin reaction | H317 | Repeated exposure can lead to the development of allergic contact dermatitis.[2][4] |

| Corrosive to Metals, Cat 1 | May be corrosive to metals | H290 | Potential to release hydrogen bromide upon decomposition or reaction with moisture, which is corrosive to many metals.[6][8] |

Expert Analysis: The primary danger of this compound lies in its reactivity as an alkylating agent, driven by the benzylic bromide. This functional group makes it a potent lachrymator, designed by its chemical nature to react with moisture—including the moisture on the surface of the eyes and in the respiratory tract—to produce hydrobromic acid (HBr), causing immediate and severe irritation.[2][9] This is not an incidental property; it is a direct consequence of its molecular structure.

Section 2: Exposure Controls & Personal Protection

A multi-layered approach to safety, prioritizing engineering controls and supplementing with rigorous personal protective equipment (PPE) protocols, is mandatory.

2.1: The Hierarchy of Controls

-

Engineering Controls (Primary Barrier): All handling of this compound, including weighing, transfers, and reaction setup, must be performed exclusively within a certified chemical fume hood.[1][9][10] The rationale is to contain the solid particulates and any potential vapors, preventing inhalation which can cause severe damage to the mucous membranes and upper respiratory tract.[1][11] The laboratory must also be equipped with easily accessible and regularly tested safety showers and eyewash stations.[2][12]

-

Personal Protective Equipment (PPE - Secondary Barrier): PPE is the final line of defense and must be selected based on the specific hazards.

-

Eye and Face Protection: Chemical safety goggles that meet ANSI Z.87.1 standards are required at all times.[9] When there is a risk of splashing, a full face shield must be worn in addition to goggles.[4][13]

-

Hand Protection: Disposable nitrile gloves provide sufficient protection for incidental contact during weighing and transfers.[9] If more extensive handling is required, heavier-duty gloves should be considered. Gloves must be inspected for tears before each use and removed and disposed of immediately if contamination is suspected.[14]

-

Body Protection: A flame-resistant lab coat, long pants, and fully enclosed, chemical-resistant footwear are mandatory.[1][5][14] An acid-resistant apron should be used when handling larger quantities.[13]

-

2.2: Safe Handling Workflow

The following diagram outlines the mandatory workflow for safely handling this compound.

Caption: Standard workflow for handling this compound.

Section 3: Protocols for Handling, Storage, and Disposal

Adherence to strict, standardized procedures is critical for mitigating risk.

3.1: Step-by-Step Handling Protocol

This protocol is designed to be a self-validating system, minimizing the potential for exposure at each step.

-

Preparation: Before retrieving the chemical, ensure your workspace in the fume hood is clean and uncluttered.[14] Assemble all necessary equipment (spatulas, weigh boats, reaction vessels).

-

Retrieval: Transport the chemical in a sealed, labeled, secondary container.

-

Weighing & Transfer:

-

Perform all weighing operations on a draft shield or within the fume hood to prevent aerosol dissemination.[13]

-

Use a dedicated, clean spatula.

-

Carefully transfer the solid, avoiding the generation of dust.

-

Immediately and securely cap the source bottle.

-

-

Post-Transfer:

-

Thoroughly decontaminate the spatula and weighing vessel.

-

Wipe down the work surface with an appropriate solvent and dispose of the wipe as hazardous waste.

-

Segregate and dispose of all contaminated consumables (gloves, weigh boats, wipes) in a clearly labeled hazardous waste container.[1]

-

3.2: Storage and Incompatibility

Proper storage is crucial for maintaining the chemical's stability and preventing hazardous reactions.

-

Conditions: Store in a cool, dry, well-ventilated area, and keep containers tightly sealed.[2][5] Refrigeration is recommended to minimize decomposition.[1]

-

Incompatibilities: Segregate from strong oxidizing agents, bases, and sources of heat or flame.[1][5][9] The rationale is to prevent exothermic reactions or the liberation of toxic fumes like hydrogen bromide.

-

Container Integrity: Use original, corrosion-resistant containers. Do not store in aluminum or galvanized containers.[5] Check regularly for leaks or damage.[5]

3.3: Waste Disposal

All waste containing this compound, including contaminated PPE and cleaning materials, is classified as hazardous waste.

-

Collect waste in a designated, sealed, and clearly labeled container.

-

Do not mix with other waste streams unless compatibility is confirmed.

-

Arrange for disposal through a licensed hazardous waste disposal company, adhering to all local, state, and federal regulations.[1][2][12]

Section 4: Emergency Response Protocols

Immediate and correct action during an emergency can significantly reduce the severity of an incident.

4.1: Personal Exposure Response

The corrosive nature of this compound requires immediate, decisive action.

-

Skin Contact: Immediately remove all contaminated clothing while simultaneously moving to an emergency shower.[1][11] Flush the affected area with copious amounts of water for at least 15 minutes.[1][10] Seek immediate medical attention.[1]

-

Eye Contact: Forcibly hold the eyelids open and flush the eyes with water at an eyewash station for a minimum of 15 minutes.[1][10][11] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.[1][2]

-

Inhalation: Immediately move the affected person to fresh air.[1][15] If breathing is difficult or symptoms persist, seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting.[2] Rinse the mouth thoroughly with water.[1][2] Seek immediate medical attention.[1]

References

- 1. This compound | CAS#:877624-40-3 | Chemsrc [chemsrc.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. Methyl 3-(bromomethyl)benzoate 97 1129-28-8 [sigmaaldrich.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. Methyl 3-(bromomethyl)benzoate | C9H9BrO2 | CID 517981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Assessment of the toxicity of benzoic acid derivatives in the intragastric intake - Gorokhova - Hygiene and Sanitation [journals.eco-vector.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]

- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 11. scribd.com [scribd.com]

- 12. fishersci.com [fishersci.com]

- 13. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 14. artsci.usu.edu [artsci.usu.edu]

- 15. fishersci.com [fishersci.com]

The Strategic Deployment of Methyl 3-bromo-5-(bromomethyl)benzoate: An In-depth Technical Guide for Synthetic Chemists

Abstract

Methyl 3-bromo-5-(bromomethyl)benzoate has emerged as a highly versatile and strategic bifunctional building block in modern organic synthesis. Its unique substitution pattern, featuring three distinct reactive centers—a benzylic bromide, an aryl bromide, and a methyl ester—offers a powerful platform for the orchestrated construction of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this valuable intermediate, with a particular focus on its utility in pharmaceutical and materials science research. Detailed experimental protocols, mechanistic insights, and data-driven guidance are presented to enable researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this powerful molecule.

Introduction: Unveiling a Trifecta of Reactivity

In the landscape of synthetic organic chemistry, the judicious choice of starting materials is paramount to the efficient and elegant construction of target molecules. Bifunctional and trifunctional building blocks, in particular, offer significant advantages by enabling the sequential and controlled introduction of molecular complexity from a single, compact core. This compound stands out as a prime example of such a strategic starting material.

This compound, with the molecular formula C₉H₈Br₂O₂, possesses three key functional groups with orthogonal reactivity profiles:

-

Benzylic Bromide: A highly reactive electrophilic center, susceptible to nucleophilic substitution, providing a straightforward handle for the introduction of a wide array of functional groups.

-

Aryl Bromide: A robust handle for a diverse range of transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

-

Methyl Ester: A versatile functional group that can be readily hydrolyzed to the corresponding carboxylic acid or transformed into other functionalities, offering a late-stage diversification point.

This unique combination of reactive sites allows for a "choose-your-own-adventure" approach to molecular design, where the sequence of reactions can be tailored to achieve the desired synthetic outcome. This guide will dissect the reactivity of each of these functional groups and provide practical, field-proven protocols for their selective transformation.

Synthesis of this compound

The most common and efficient route to this compound involves a two-step sequence starting from 3,5-dimethylbenzoic acid.

Step 1: Esterification of 3,5-Dimethylbenzoic Acid

The initial step is the conversion of the carboxylic acid to its corresponding methyl ester. This is a standard transformation that can be achieved under various conditions.

Step 2: Radical Bromination of Methyl 3,5-dimethylbenzoate

The subsequent and key transformation is the selective benzylic bromination of one of the two methyl groups. This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator. The electron-withdrawing nature of the bromo and methoxycarbonyl substituents deactivates the aromatic ring towards electrophilic bromination, favoring the desired benzylic functionalization.

The Orthogonal Reactivity of a Trifunctional Scaffold

The synthetic utility of this compound lies in the differential reactivity of its three functional groups. This orthogonality allows for the selective manipulation of one site while leaving the others intact, enabling a stepwise and controlled elaboration of the molecular framework.

The Benzylic Bromide: A Gateway to Diverse Functionality

The benzylic bromide is the most reactive site on the molecule and serves as an excellent electrophile for Sₙ2 reactions with a wide range of nucleophiles. This allows for the facile introduction of various side chains, a common strategy in the construction of pharmaceutical scaffolds.[1]

Key Applications:

-

Alkylation of Amines, Thiols, and Phenols: The benzylic bromide readily reacts with primary and secondary amines, thiols, and phenols to form the corresponding substituted benzyl derivatives. This is a fundamental transformation in the synthesis of a vast array of bioactive molecules.

-

Formation of Ethers and Thioethers: Reaction with alkoxides or thiolates provides a straightforward route to benzyl ethers and thioethers.

-

Cyanide Displacement: Treatment with cyanide salts introduces a cyanomethyl group, which can be further elaborated into carboxylic acids, amides, or amines.

Experimental Protocol: General Procedure for Nucleophilic Substitution at the Benzylic Position

A solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., acetonitrile, DMF, or THF) is treated with the desired nucleophile (1.0-1.2 eq.) and a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) if required. The reaction is typically stirred at room temperature or gently heated until completion, as monitored by TLC or LC-MS. The product is then isolated by standard aqueous workup and purification by column chromatography or recrystallization.

Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile | Base | Solvent | Temperature (°C) | Product |

| Aniline | K₂CO₃ | Acetonitrile | 60 | Methyl 3-bromo-5-(phenylaminomethyl)benzoate |

| Thiophenol | Cs₂CO₃ | DMF | 25 | Methyl 3-bromo-5-(phenylthiomethyl)benzoate |

| Sodium Phenoxide | - | THF | 50 | Methyl 3-bromo-5-(phenoxymethyl)benzoate |

| Sodium Azide | - | DMF/H₂O | 80 | Methyl 3-azidomethyl-5-bromobenzoate |

The Aryl Bromide: A Hub for Cross-Coupling Chemistry

The aryl bromide functionality is a cornerstone of modern synthetic chemistry, serving as a versatile precursor for a multitude of transition-metal-catalyzed cross-coupling reactions. These reactions are instrumental in the formation of biaryl structures and the introduction of various carbon and heteroatom substituents, which are prevalent in pharmaceuticals and advanced materials.

Key Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base is a powerful method for the formation of C(sp²)-C(sp²) bonds, leading to biaryl compounds.

-

Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes provides access to arylethynyl derivatives, which are valuable intermediates in organic synthesis.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the aryl bromide with a wide range of primary and secondary amines.

-

Heck Coupling: Palladium-catalyzed reaction with alkenes allows for the formation of substituted styrenyl derivatives.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a degassed solution of this compound (1.0 eq.), the corresponding boronic acid or ester (1.1-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) in a solvent mixture (e.g., toluene/water, dioxane/water) is added a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and a ligand if necessary. The reaction mixture is heated under an inert atmosphere until the starting material is consumed. After cooling to room temperature, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated, and the crude product is purified by chromatography.

The Methyl Ester: A Handle for Late-Stage Diversification

The methyl ester group provides a third point of reactivity that can be exploited for further molecular diversification. It is generally less reactive than the benzylic and aryl bromides, allowing for its manipulation at a later stage in a synthetic sequence.

Key Transformations:

-

Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. The resulting carboxylic acid can then be coupled with amines to form amides, a common motif in drug molecules.

-

Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

-

Transesterification: Reaction with other alcohols in the presence of an acid or base catalyst can be used to exchange the methyl group for other alkyl groups.

Experimental Protocol: Hydrolysis of the Methyl Ester

This compound is dissolved in a mixture of a suitable solvent (e.g., THF, methanol) and an aqueous solution of a base (e.g., LiOH, NaOH). The reaction is stirred at room temperature or heated until the hydrolysis is complete. The reaction mixture is then acidified with a mineral acid (e.g., HCl) to protonate the carboxylate, and the resulting carboxylic acid is extracted with an organic solvent.

Strategic Application in Multi-Step Synthesis

The true power of this compound is realized in multi-step synthetic sequences where its orthogonal reactivity is strategically exploited. The order in which the functional groups are manipulated is crucial and depends on the desired final product and the compatibility of the reagents and reaction conditions.

Illustrative Synthetic Workflow:

A common strategy involves first utilizing the highly reactive benzylic bromide for nucleophilic substitution, followed by a more robust cross-coupling reaction at the aryl bromide position. Finally, the methyl ester can be hydrolyzed and further functionalized. This stepwise approach allows for the controlled and predictable assembly of complex molecules.

Caption: A representative synthetic workflow utilizing the orthogonal reactivity of this compound.

Conclusion: A Versatile Tool for Modern Synthesis